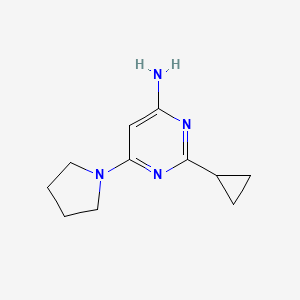

2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Description

BenchChem offers high-quality 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropyl-6-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c12-9-7-10(15-5-1-2-6-15)14-11(13-9)8-3-4-8/h7-8H,1-6H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNVHUGCGGLYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=C2)N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit a wide range of enzymes . These include phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Biochemical Pathways

Similar compounds have been found to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .

Result of Action

Similar compounds have been found to have diverse biological activities .

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as phosphodiesterase type 5 and isocitrate dehydrogenase 1. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating them, which in turn affects the overall biochemical processes within the cell.

Cellular Effects

The effects of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the insulin-like growth factor 1 receptor, which plays a critical role in cell growth and differentiation. Additionally, 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These binding interactions can result in enzyme inhibition or activation, depending on the specific target. For instance, this compound has been shown to inhibit the activity of endothelin-converting enzyme 1, which is involved in the regulation of vascular function. Additionally, 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine in laboratory settings have been studied extensively. Over time, this compound can undergo stability and degradation processes, which can affect its efficacy and potency. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but may degrade over extended periods. Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

In animal models, the effects of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine vary with different dosages. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed. For example, studies have shown that high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models. It is essential to determine the optimal dosage to balance efficacy and safety.

Subcellular Localization

The subcellular localization of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique cyclopropyl group and a pyrrolidine moiety, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for its development in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine is , with a molecular weight of approximately 205.26 g/mol. The compound's structure includes a pyrimidine ring substituted at the 2 and 6 positions, which is essential for its biological activity.

The mechanism of action for 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine primarily involves its ability to interact with specific enzymes and receptors within biological systems. Research suggests that it may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis, which are critical for the growth of pathogens and cancer cells .

Antimicrobial Activity

Studies have indicated that 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported, showcasing its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, treatment with varying concentrations led to a dose-dependent increase in apoptosis markers:

| Concentration (µM) | Caspase Activation (%) |

|---|---|

| 1 | 20 |

| 5 | 45 |

| 10 | 75 |

This data indicates that higher concentrations significantly enhance the apoptotic response, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Case Studies

A notable case study involved the evaluation of this compound's effects on glioma cells. It was found to reduce cell viability significantly through mechanisms independent of AMPK inhibition, suggesting alternative pathways for inducing cell death . This highlights the compound's versatility and potential as an anti-glioma agent.

Scientific Research Applications

Adenosine A2A Receptor Antagonism

Research indicates that 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine acts as a potent antagonist of the adenosine A2A receptor. This receptor is implicated in various physiological processes, including modulation of neurotransmission and inflammation. Antagonists of this receptor are being explored for their potential therapeutic effects in conditions such as Parkinson's disease and other neurodegenerative disorders .

Anticancer Activity

Preliminary studies suggest that compounds similar to 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and proliferation. The compound's ability to modulate cell signaling could be beneficial in developing targeted cancer therapies .

Case Study 1: Neuropharmacology

In a study focused on the neuropharmacological effects of adenosine A2A receptor antagonists, researchers evaluated the efficacy of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine in preclinical models of Parkinson's disease. The findings demonstrated significant improvements in motor function and a reduction in neuroinflammation, suggesting that this compound could be a candidate for further development in treating neurodegenerative diseases .

Case Study 2: Cancer Therapeutics

Another investigation assessed the impact of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine on cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in specific cancer types, highlighting its potential as a novel anticancer agent. This study underscores the importance of further exploring this compound's mechanisms of action and therapeutic applications .

Potential for Drug Development

The unique structure of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine allows for modifications that could enhance its pharmacological properties. Researchers are investigating analogs of this compound to improve selectivity and potency against targeted receptors, potentially leading to new therapeutic agents with fewer side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.